molecular formula C17H21N3O4S2 B2416713 methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034598-13-3

methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2416713
CAS No.: 2034598-13-3
M. Wt: 395.49
InChI Key: OERMOSOXNSEKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is an intriguing chemical compound with applications in diverse scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves a multi-step process:

  • Formation of the Azetidine Ring: : This can be achieved by the cyclization of suitable precursors under acidic or basic conditions.

  • Thiophene Introduction: : The thiophene moiety is introduced through a coupling reaction with a halide derivative.

  • Sulfamoyl Group Addition:

  • Phenyl Carbamate Formation: : The final step is the formation of the phenyl carbamate, often through the reaction of the intermediate with methyl isocyanate or an equivalent reagent.

Industrial Production Methods

In an industrial setting, the production methods would be scaled up, focusing on cost-effective and high-yield processes. The choice of solvents, catalysts, and purification techniques would be optimized to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially leading to sulfoxides or sulfones.

  • Reduction: : Reduction can affect the sulfamoyl group or the azetidine ring, producing a variety of reduced forms.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially on the phenyl and thiophene rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Use of reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halides, nucleophiles (e.g., amines), and electrophiles (e.g., alkylating agents).

Major Products

The major products depend on the specific reactions undertaken. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

This compound's reactivity makes it a valuable tool in synthetic chemistry, particularly in forming complex molecular architectures.

Biology

In biological research, it may serve as a molecular probe to study cellular pathways involving sulfamoyl and carbamate groups.

Medicine

Industry

In industry, it could be used in the development of advanced materials, especially those requiring specific electronic or structural properties.

Mechanism of Action

The compound's mechanism of action would likely involve interactions with biological targets such as enzymes or receptors. The azetidine ring and thiophene moiety could facilitate binding to active sites, while the sulfamoyl and carbamate groups might participate in specific chemical interactions, influencing the compound's overall biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-(N-(2-pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)carbamate

  • Ethyl (4-(N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

  • Methyl (4-(N-(2-(azetidin-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Uniqueness

What sets methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate apart is the specific combination of its structural moieties. The presence of both the azetidine ring and the thiophene unit imparts unique reactivity and potential biological activity not found in other similar compounds.

This compound exemplifies the complexity and potential of modern synthetic organic chemistry, bridging the gap between lab-scale research and real-world applications.

Properties

IUPAC Name

methyl N-[4-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-24-17(21)19-14-3-5-15(6-4-14)26(22,23)18-11-16(20-8-2-9-20)13-7-10-25-12-13/h3-7,10,12,16,18H,2,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERMOSOXNSEKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.